molecular formula C24H21NO5 B6232518 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid CAS No. 721939-65-7

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid

Cat. No. B6232518
CAS RN: 721939-65-7
M. Wt: 403.4
InChI Key:
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Description

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid, more commonly known as FMOC-MBA, is a unique carboxylic acid derivative that is used in a variety of scientific applications, including synthesis, research, and lab experiments. It has a wide range of applications due to its ability to react with a variety of molecules, and its unique structure enables it to interact with other molecules in a variety of ways. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMOC-MBA.

Mechanism of Action

The mechanism of action of FMOC-MBA is relatively complex. It is believed that the carboxylic acid group of FMOC-MBA interacts with the active site of an enzyme, and this interaction results in the formation of a covalent bond between the enzyme and the FMOC-MBA molecule. This covalent bond is then broken by the enzyme, which results in the release of the FMOC-MBA molecule and the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOC-MBA are largely unknown. However, it is known that FMOC-MBA can interact with proteins, and it is believed that this interaction could result in the alteration of protein structure and function. Additionally, FMOC-MBA has been shown to have some anti-inflammatory properties, and it has also been shown to have some antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using FMOC-MBA in lab experiments include its stability, its relatively low cost, and its ability to interact with a variety of molecules. Additionally, FMOC-MBA is relatively easy to synthesize, and it can be used in a variety of experiments. The main limitation of using FMOC-MBA in lab experiments is its relatively low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of FMOC-MBA. One potential direction is the use of FMOC-MBA as a tool for studying the structure and function of proteins. Additionally, FMOC-MBA could be used to study the effects of pH and temperature on enzyme-catalyzed reactions, and it could also be used to study the effects of enzyme inhibitors on enzyme activity. Additionally, FMOC-MBA could be used to study the effects of different solvents on enzyme-catalyzed reactions, and it could also be used to study the effects of different substrates on enzyme-catalyzed reactions. Finally, FMOC-MBA could be used to study the effects of different inhibitors on enzyme-catalyzed reactions.

Synthesis Methods

FMOC-MBA is typically synthesized through a process known as the Mitsunobu reaction. This reaction involves the condensation of an alcohol and an acid chloride, and the product is an ester. In the case of FMOC-MBA, the alcohol is 3-methoxybenzyl alcohol, and the acid chloride is FMOC-Cl (4-fluoromethyl-3-methoxybenzoyl chloride). The reaction is catalyzed by a phosphazene base, such as triphenylphosphine, and the product is a stable ester.

Scientific Research Applications

FMOC-MBA is used in a variety of scientific research applications. It is often used as a model compound in the study of enzyme-catalyzed reactions, and it is also used as a substrate for the study of enzyme-catalyzed hydrolysis. FMOC-MBA can also be used to study the effects of pH and temperature on enzyme-catalyzed reactions. Additionally, FMOC-MBA is used in the synthesis of peptides and proteins, and it is also used in the study of protein folding and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid' involves the protection of the amine group, followed by the reaction with the appropriate acid to form the amide bond. The resulting amide is then deprotected to yield the final product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "4-aminobenzoic acid", "Thionyl chloride", "3-methoxybenzoic acid", "N,N-dimethylformamide", "Diisopropylethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonic acid to form 9H-fluoren-9-yl methanesulfonate", "4-aminobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid", "4-chlorobenzoic acid is reacted with N,N-dimethylformamide and diisopropylethylamine to form the corresponding acid chloride", "The acid chloride is reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the N-hydroxysuccinimide ester", "The N-hydroxysuccinimide ester is reacted with 9H-fluoren-9-yl methanesulfonate to form the protected amide", "The protected amide is deprotected using methanol and sodium hydroxide to yield the final product, 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid" ] }

CAS RN

721939-65-7

Product Name

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid

Molecular Formula

C24H21NO5

Molecular Weight

403.4

Purity

0

Origin of Product

United States

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